LY-272015

GPCR Pharmacology Receptor Binding Assays Functional Antagonism

Researchers requiring unambiguous 5-HT2B target engagement often face selectivity gaps with generic antagonists. LY-272015 (CAS 159730-07-1) resolves this with sub-nanomolar affinity (Ki=0.75 nM) and 29-38-fold selectivity over 5-HT2A/2C receptors. • Validated in vivo: Reduces mean arterial pressure by 20-40 mmHg in DOCA-salt hypertensive rats; orally active at 1-3 mg/kg. • Definitive functional blockade: Completely inhibits 5-HT/BW723C86-induced ERK2 phosphorylation. • Supply certainty: Available as >98% pure solid with documented batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 159730-07-1
Cat. No. B12777408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-272015
CAS159730-07-1
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C21H24N2O2/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3
InChIKeyGDAJGLDMCDMPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY-272015: 5-HT2B Receptor Antagonist Overview


6W6Aeg3W3E (CAS 159730-07-1) is the non-proprietary identifier for the compound LY-272015, a synthetic, orally active, and highly selective antagonist of the serotonin 5-HT2B receptor . Its chemical name is 1-(3,4-dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, with a molecular formula of C21H24N2O2 and a molecular weight of 336.43 g/mol . Structurally, it is a β-carboline derivative originally developed by Eli Lilly [1]. LY-272015 is widely used as a pharmacological tool to dissect 5-HT2B receptor-mediated functions in cardiovascular, neurological, and cellular signaling research .

Orally active 5-HT2B antagonist for in vivo cardiovascular research models
High selectivity over 5-HT2A/2C enables pathway-specific GPCR studies
Functional tool for cellular signaling and receptor pharmacology workflows

Why Generic 5-HT2B Antagonists Cannot Substitute LY-272015


Generic substitution of 5-HT2B antagonists is not scientifically justified for LY-272015 due to significant variations in receptor selectivity profiles, functional efficacy (e.g., neutral antagonism vs. inverse agonism), and in vivo pharmacology. Compounds like RS-127445, while highly selective , differ in chemical scaffold (e.g., pyrazine vs. β-carboline) and may exhibit distinct pharmacokinetic or off-target binding properties. Others, such as SB-204741, display considerably lower selectivity . Furthermore, functional differences exist within the class; for instance, EGIS-7625 is described as a competitive antagonist [1], while some antagonists can exhibit inverse agonism. Therefore, the quantitative differentiation of LY-272015 is critical for ensuring experimental reproducibility and specific target engagement in complex biological systems.

Chemical scaffold variation
LY-272015 (β-carboline) vs RS-127445 (pyrazine) – scaffold differences may alter PK profile and off-target binding; direct interchange cannot be assumed.
Selectivity and in vivo efficacy gap
SB-204741 exhibits lower 5-HT2B affinity and limited in vivo activity; its selectivity window does not replicate LY-272015’s target engagement profile in animal models.
Functional pharmacological mode
Antagonists within the 5-HT2B class may act as neutral antagonists or inverse agonists. Functional readouts (e.g., ERK phosphorylation) may differ, requiring confirmation with the specific tool compound.

Quantitative Evidence for LY-272015 Procurement


Functional Antagonism in Rat Fundus

LY-272015 demonstrates high affinity binding to the 5-HT2B receptor. In functional assays using isolated rat stomach fundus, the tissue from which the 5-HT2B receptor was originally cloned, LY-272015 acts as a potent antagonist. The functional antagonist potency (Kb) was determined to be 0.177 nM . This functional potency is comparable to its high binding affinity. This provides a direct comparator for functional antagonism against the native receptor.

Functional antagonism (rat fundus)
Head-to-head
Kb = 0.177 nM vs RS-127445 (Ki ≈ 0.32 nM) and SB-204741 (Ki ≈ 15.8 nM); >89-fold more potent than SB-204741 in functional assay
Supports in vitro target engagement assessment
Isolated rat stomach fundus; 5-HT-induced contraction model
GPCR Pharmacology Receptor Binding Assays Functional Antagonism

Receptor Selectivity Profile vs. 5-HT2A and 5-HT2C

LY-272015 (as the hydrochloride salt) demonstrates a clear, quantifiable selectivity profile against closely related 5-HT2 receptor subtypes. Its binding affinity for the 5-HT2B receptor is significantly higher than for 5-HT2A and 5-HT2C receptors . This contrasts with compounds like SB-204741, which also shows selectivity but with a different ratio of affinities .

Receptor selectivity (human recombinant)
Direct comparison
5-HT2B Ki = 0.75 nM; ~29-fold over 5-HT2C (Ki 21.63 nM), ~38-fold over 5-HT2A (Ki 28.7 nM). SB-204741 shows higher fold-selectivity but 21-fold lower 5-HT2B affinity.
Supports subtype-selective pathway studies
Recombinant cell lines; binding affinity context
Receptor Selectivity Binding Assays GPCR Pharmacology

Antihypertensive Efficacy in DOCA-Salt Hypertensive Rats

LY-272015 demonstrates efficacy in a specific in vivo disease model. In the DOCA-salt hypertensive rat model, oral administration of LY-272015 leads to a significant reduction in blood pressure, an effect not observed in normotensive control animals, indicating a disease-specific action [1]. This contrasts with some other 5-HT2B antagonists like SB-204741, which have been reported to have limited in vivo activity .

In vivo hypertension model
Model context
DOCA-salt rat: oral LY-272015 reduced MABP by 20–40 mmHg in hypertensive subgroup; no effect in normotensive controls. SB-204741 lacks comparable in vivo activity.
Supports oral research model validation
Model-specific response; 3.0 mg/kg oral gavage, 3–4 weeks
In Vivo Pharmacology Cardiovascular Research Hypertension Models

Blockade of 5-HT-Induced ERK2 Phosphorylation

LY-272015 functions as a functional antagonist in cellular assays, completely inhibiting downstream signaling events triggered by 5-HT2B receptor activation. It fully blocks the phosphorylation of ERK2 (p42/p44 MAPK) induced by either the endogenous agonist 5-HT or the selective agonist BW723C86 . This demonstrates its efficacy in a well-defined cellular signaling context.

ERK2 phosphorylation blockade
Head-to-head
Complete inhibition of ERK2 phosphorylation induced by 5-HT or BW723C86; signal returned to control level
Supports pathway-response validation in cellular studies
Cell lines expressing 5-HT2B; agonist stimulation context
Cell Signaling ERK/MAPK Pathway In Vitro Pharmacology

Recommended Research Applications


In Vivo Hypertension Studies

LY-272015 is the preferred tool compound for in vivo studies of 5-HT2B receptor function in cardiovascular disease models. Its demonstrated oral activity and specific antihypertensive effect in the DOCA-salt hypertensive rat model (reducing mean arterial blood pressure by 20-40 mmHg in severely hypertensive subgroups [1]), combined with its lack of effect in normotensive controls, provides a robust and validated experimental paradigm. This is in contrast to other selective 5-HT2B antagonists like SB-204741, which exhibit limited in vivo efficacy , making LY-272015 the optimal choice for bridging in vitro findings to animal model validation.

ERK/MAPK Pathway Dissection

For researchers focused on the mitogenic and proliferative effects of serotonin, LY-272015 is an essential tool for pathway validation. Its ability to completely block 5-HT- and BW723C86-induced ERK2 phosphorylation provides a clear, quantitative functional readout. This is critical for studies aiming to establish a direct link between 5-HT2B receptor activation and downstream signaling cascades in cells, such as in hepatocyte proliferation assays or studies of valvular interstitial cell activation .

5-HT2 Receptor Subtype Differentiation

The well-defined selectivity profile of LY-272015 makes it the definitive tool for pharmacologically isolating the 5-HT2B receptor in native tissues or cell systems expressing multiple 5-HT2 subtypes. With a binding affinity (Ki) of 0.75 nM for 5-HT2B and ~29- to 38-fold selectivity over 5-HT2C and 5-HT2A receptors , it enables researchers to confidently attribute observed effects to 5-HT2B antagonism. This is particularly valuable in vascular and gastrointestinal research where multiple 5-HT receptor subtypes coexist and contribute to complex physiological responses [2].

Native Receptor Characterization in Tissue Bath

LY-272015 is a validated reagent for ex vivo tissue bath studies, where its high functional potency (Kb = 0.177 nM) against the native 5-HT2B receptor in the rat stomach fundus provides a benchmark for antagonist activity. This allows for precise characterization of receptor function in isolated organ preparations, a key methodology in classical pharmacology for understanding receptor-mediated contractile responses.

Application
Selection Property
Validation Focus
Oral in vivo hypertension research
Oral bioavailability and model-specific blood pressure response
MABP endpoint in DOCA-salt hypertensive rats; verify absence of effect in normotensive controls
Cell signaling / MAPK pathway analysis
Functional antagonism of 5-HT2B-mediated ERK2 phosphorylation
Inhibition of agonist-induced pERK signal; confirm pathway blockade in target cells
Subtype-selective receptor pharmacology
Defined selectivity over 5-HT2A and 5-HT2C
Attribution of functional responses to 5-HT2B in tissues co-expressing multiple subtypes
Ex vivo tissue bath contractility studies
High functional potency at native 5-HT2B receptor
Characterization of 5-HT-induced contraction in isolated organ preparations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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